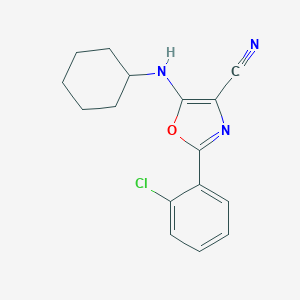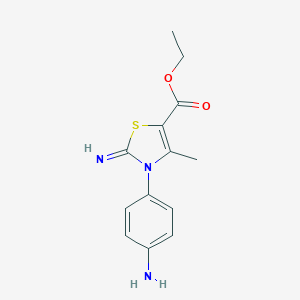![molecular formula C20H22Cl2N2OS B262455 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a psychoactive medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at the French company Rhône-Poulenc. Since its introduction into clinical practice in the 1970s, clozapine has been shown to be effective in treating a range of psychiatric disorders, including treatment-resistant schizophrenia.
作用機序
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of the mesolimbic dopamine pathway, which is believed to be overactive in schizophrenia. Clozapine also has an affinity for other receptors, including the histamine H1, muscarinic M1, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. However, 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause serious side effects, such as agranulocytosis, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of new antipsychotic drugs that have a similar mechanism of action to 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol but with fewer side effects. Another area of research is the use of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is a need for more research on the long-term effects of 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol on brain function and behavior.
合成法
Clozapine is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is reacted with sodium hydride and 2-chloroethanol to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-hydroxyethyl]piperazine. This compound is then treated with thionyl chloride to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-chloroethyl]piperazine, which is finally reacted with 2,3-dichloro-1,4-thiazine to yield 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.
科学的研究の応用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing symptoms such as delusions, hallucinations, and disorganized thinking. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder.
特性
製品名 |
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol |
|---|---|
分子式 |
C20H22Cl2N2OS |
分子量 |
409.4 g/mol |
IUPAC名 |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22/h1-4,11,13,18,25H,5-10,12H2 |
InChIキー |
AZKNQSXHNRVDMX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
正規SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

